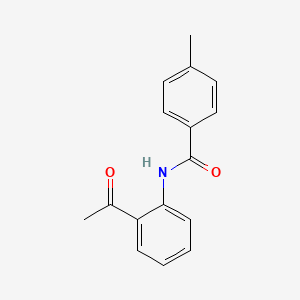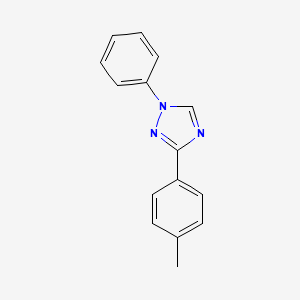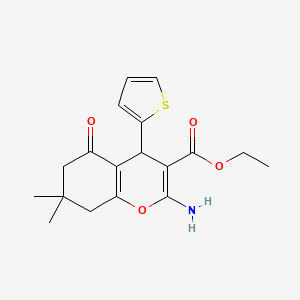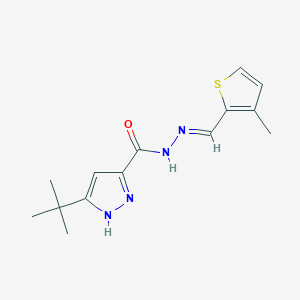
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.413 g/mol . This compound is notable for its unique structure, which includes a nitrophenyl group, a pyridinylmethyl group, and a benzamide group. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and pyridinylmethyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistent quality. The use of high-throughput screening and process optimization tools can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl and benzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide and pyridinylmethyl products.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Wirkmechanismus
The mechanism of action of N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl and pyridinylmethyl groups play a crucial role in its binding affinity and specificity, while the benzamide group contributes to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
N-(2-(3-Nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide can be compared with other similar compounds, such as:
4-Methyl-N-(2-(3-nitrophenyl)-1-(((4-pyridinylmethyl)amino)carbonyl)vinyl)benzamide: This compound has a similar structure but includes a methyl group, which can affect its chemical and biological properties.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H18N4O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O4/c27-21(18-6-2-1-3-7-18)25-20(14-17-5-4-8-19(13-17)26(29)30)22(28)24-15-16-9-11-23-12-10-16/h1-14H,15H2,(H,24,28)(H,25,27)/b20-14- |
InChI-Schlüssel |
KREIAAKOZJMRLV-ZHZULCJRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)

![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)



![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)

![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
